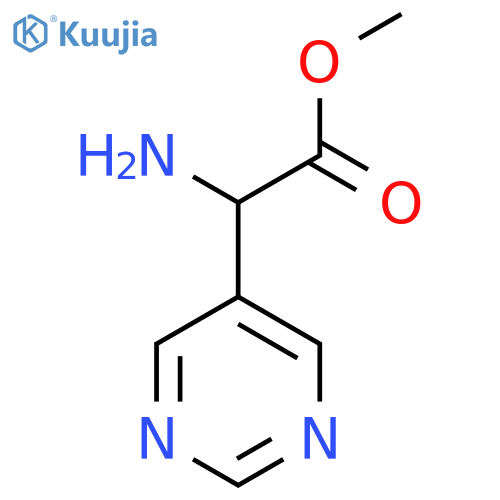Cas no 1849898-39-0 (Methyl 2-amino-2-(pyrimidin-5-yl)acetate)

Methyl 2-amino-2-(pyrimidin-5-yl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-2-(pyrimidin-5-yl)acetate
- EN300-1752548
- 1849898-39-0
- Methyl α-amino-5-pyrimidineacetate
- Methyl 2-amino-2-(pyrimidin-5-yl)acetate
-
- インチ: 1S/C7H9N3O2/c1-12-7(11)6(8)5-2-9-4-10-3-5/h2-4,6H,8H2,1H3
- InChIKey: RKDYEJDBTXYBHN-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C1=CN=CN=C1)N)=O
計算された属性
- せいみつぶんしりょう: 167.069476538g/mol
- どういたいしつりょう: 167.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- 密度みつど: 1.255±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 274.6±25.0 °C(Predicted)
- 酸性度係数(pKa): 5.12±0.50(Predicted)
Methyl 2-amino-2-(pyrimidin-5-yl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1752548-0.5g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 0.5g |
$1027.0 | 2023-09-20 | ||
| Enamine | EN300-1752548-1.0g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1752548-10g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 10g |
$4606.0 | 2023-09-20 | ||
| Enamine | EN300-1752548-0.1g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 0.1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1752548-2.5g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 2.5g |
$2100.0 | 2023-09-20 | ||
| Enamine | EN300-1752548-5g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 5g |
$3105.0 | 2023-09-20 | ||
| Enamine | EN300-1752548-5.0g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 5g |
$3105.0 | 2023-06-03 | ||
| Enamine | EN300-1752548-0.05g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 0.05g |
$900.0 | 2023-09-20 | ||
| Enamine | EN300-1752548-0.25g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 0.25g |
$985.0 | 2023-09-20 | ||
| Enamine | EN300-1752548-10.0g |
methyl 2-amino-2-(pyrimidin-5-yl)acetate |
1849898-39-0 | 10g |
$4606.0 | 2023-06-03 |
Methyl 2-amino-2-(pyrimidin-5-yl)acetate 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
Methyl 2-amino-2-(pyrimidin-5-yl)acetateに関する追加情報
Methyl 2-amino-2-(pyrimidin-5-yl)acetate(CAS No. 1849898-39-0)の専門的な概要と応用
Methyl 2-amino-2-(pyrimidin-5-yl)acetate(CAS No. 1849898-39-0)は、ピリミジン骨格を持つアミノ酸エステル誘導体として、医薬品中間体や有機合成化学の分野で注目を集めています。近年、創薬研究やバイオテクノロジーの発展に伴い、この化合物の需要が高まっており、その特異的な構造が標的分子設計において重要な役割を果たしています。
この化合物の化学構造は、ピリミジン-5-イル基とアミノ基を有する酢酸メチルエステルから構成され、分子修飾の柔軟性が高いことが特徴です。特に、医薬品開発においては、リード化合物としての潜在能力が評価されており、抗ウイルス剤や抗炎症薬の合成中間体としての応用が研究されています。
近年のAI創薬やコンピュテーショナルケミストリーの進展に伴い、Methyl 2-amino-2-(pyrimidin-5-yl)acetateのような低分子化合物は、仮想スクリーニングや分子ドッキングの対象としても注目されています。また、サステナブルケミストリーの観点から、グリーン合成法を用いた製造プロセスの最適化も進められています。
市場動向として、オーダーメイド医療やプレシジョンメディシンの需要増加に伴い、高純度中間体への要求が高まっています。1849898-39-0のような特異的構造化合物は、パーソナライズド創薬の鍵となる可能性があり、バイオマーカー探索との組み合わせ研究も活発化しています。
分析技術の進歩により、Methyl 2-amino-2-(pyrimidin-5-yl)acetateの立体選択的合成や結晶多形制御が可能になりました。特に、X線結晶構造解析やNMR分光法を用いた構造活性相関(SAR)研究が進められており、創薬プラットフォームとしての価値が高まっています。
今後の展望として、デジタルトランスフォーメーション(DX)を活用した化合物ライブラリー構築や、自動合成システムとの連携が期待されています。CAS No. 1849898-39-0をはじめとするピリミジン誘導体は、次世代治療法開発における重要なケミカルツールとして、さらなる研究開発が進められるでしょう。
1849898-39-0 (Methyl 2-amino-2-(pyrimidin-5-yl)acetate) 関連製品
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)



